molecular formula C10H9FO B6605284 2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene CAS No. 2229373-03-7

2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene

Cat. No.: B6605284
CAS No.: 2229373-03-7
M. Wt: 164.18 g/mol
InChI Key: HIHOKFZHQGOYKR-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a prop-2-yn-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzene and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The propargyl bromide is added to the solution of 2-fluoro-4-methoxybenzene and potassium carbonate in DMF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

    Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used, and the reactions are often performed in inert solvents like dichloromethane.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine or methoxy groups.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the prop-2-yn-1-yl group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or ketones.

Scientific Research Applications

2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis of this compound

The synthesis typically involves reacting 2-fluoro-4-methoxybenzene with propargyl bromide under basic conditions. The general procedure includes:

  • Starting Materials :
    • 2-fluoro-4-methoxybenzene
    • Propargyl bromide
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., dimethylformamide)
  • Reaction Conditions :
    • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purification :
    • The product is purified using column chromatography to obtain the desired compound in high purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives of prop-2-yne compounds, revealing that some exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µM)Inhibition (%)
This compoundE. coli5075
Similar CompoundsS. aureus10065
2-bromo-4-methyl derivativesBacillus subtilis10055.67

The compound's efficacy was linked to its ability to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest potential anticancer activity. Compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves the interaction of the propynyl group with specific molecular targets involved in cancer cell signaling pathways .

The biological activity of this compound is influenced by its molecular structure:

  • Covalent Bonding : The propynyl group can form covalent bonds with target enzymes or receptors, enhancing its binding affinity.
  • Functional Groups Influence : The presence of fluorine and methoxy groups alters the compound's reactivity and stability, potentially enhancing its biological interactions.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study : A study on derivatives like 2-bromo compounds showed promising antibacterial effects with IC50 values ranging from 60 µg/mL to over 80 µg/mL against various bacterial strains, indicating a strong correlation between structural modifications and biological activity .
  • Antitumor Activity : Research on structurally similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting that modifications in the benzene ring can lead to enhanced therapeutic effects .

Properties

IUPAC Name

2-fluoro-4-methoxy-1-prop-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHOKFZHQGOYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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